24-Deacetylalisol O
Overview
Description
24-Deacetylalisol O is a natural product derived from the plant Alisma plantago-aquatica Linn . It belongs to the class of protostane triterpenes, which are known for their unique structural characteristics and biological activities . This compound has a molecular formula of C30H46O4 and a molecular weight of 470.7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Deacetylalisol O typically involves the extraction and isolation from the rhizomes of Alisma orientale . The process includes silica gel column chromatography to separate the compound from other constituents . Specific reaction conditions and detailed synthetic routes are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction.
Industrial Production Methods: Industrial production of this compound is not well-established, primarily due to its natural origin and the complexity of its structure. The compound is usually produced in small quantities for research purposes, using extraction techniques from plant sources .
Chemical Reactions Analysis
Types of Reactions: 24-Deacetylalisol O can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and solvents like chloroform, dichloromethane, and ethyl acetate . The exact conditions depend on the desired reaction and the specific experimental setup.
Major Products Formed: The major products formed from the reactions of this compound are not extensively documented. Further research is needed to elucidate the detailed reaction pathways and products.
Scientific Research Applications
24-Deacetylalisol O has several applications in scientific research, particularly in the fields of pharmaceuticals, cosmetics, and health products . It is used as an analytical standard for high-performance liquid chromatography (HPLC) methods and as a screening agent for plant extracts with unknown secondary metabolites .
Mechanism of Action
The mechanism of action of 24-Deacetylalisol O is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Studies on related compounds suggest that it may modulate pathways involved in lipid metabolism, hepatoprotection, and anti-inflammatory responses . Further research is needed to clarify the exact molecular targets and mechanisms.
Comparison with Similar Compounds
24-Deacetylalisol O is part of the protostane triterpene family, which includes compounds like alisol O, alisol F 24-acetate, and alisol A 24-acetate . These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific structural configuration and potential biological effects, which distinguish it from other protostane triterpenes .
Conclusion
This compound is a fascinating compound with significant potential in various scientific research fields
Properties
IUPAC Name |
(1S,2R,4S,6S,8R,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-15-19(25(32)27(4,5)33)34-20-16-30(8)18(24(17)20)9-10-22-28(6)13-12-23(31)26(2,3)21(28)11-14-29(22,30)7/h9-10,17,19-22,25,32-33H,11-16H2,1-8H3/t17-,19+,20+,21+,22+,25-,28+,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQEWOYCZTQFY-OZBSICFQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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